Fqvvcg-NH2

Description

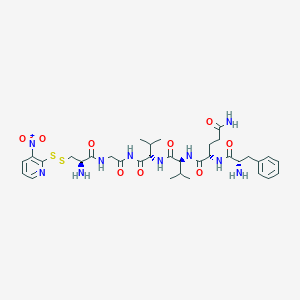

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N10O9S2/c1-18(2)27(32(50)41-26(46)16-39-29(47)22(36)17-54-55-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)23(12-13-25(37)45)40-30(48)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35-36H2,1-4H3,(H2,37,45)(H,39,47)(H,40,48)(H,42,49)(H,43,51)(H,41,46,50)/t21-,22-,23-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMUACWIBKMEBD-ZCBIBPQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926071 | |

| Record name | N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128102-74-9 | |

| Record name | Phenylalanyl-glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128102749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of Fqvvcg Nh2

Advanced Synthetic Routes to Amine-Containing Scaffolds

The construction of novel molecular frameworks is a critical endeavor in drug discovery and materials science. Chemists employ a variety of sophisticated techniques to build these scaffolds efficiently and with high degrees of control.

Catalytic Approaches in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be slow, inefficient, or non-selective. For the synthesis of complex amine-containing molecules, various catalytic strategies are employed. These can include transition-metal catalysis for cross-coupling reactions to form C-N bonds, or organocatalysis, which uses small organic molecules to catalyze reactions. For instance, methods like plasma-assisted catalysis and electrochemical synthesis are being explored for ammonia (B1221849) synthesis, which is a foundational process for producing amines. nih.gov Green catalytic approaches, which focus on environmentally benign methods, are also gaining prominence. mdpi.com

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. rug.nlnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. rug.nlresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating complex amide and ester functionalities. rug.nlresearchgate.net The products of MCRs can be designed to contain key functional groups, such as amines, which can then be used for further modifications. nih.gov

Chemo- and Regioselective Functionalization Strategies

When a molecule contains multiple reactive sites, achieving selectivity—reacting at only the desired position—is a significant challenge. Chemo- and regioselective functionalization strategies are designed to address this. nih.gov For example, protecting groups may be used to temporarily block certain functional groups while another is modified. Alternatively, the inherent electronic and steric properties of a molecule can be exploited to direct reagents to a specific site. nih.gov Such precise control is crucial for the synthesis of complex, multifunctional molecules like advanced pharmaceuticals or functional polymers. researchgate.net

Chemical Modifications and Analog Design

Once a core molecular scaffold is synthesized, chemists often create a series of related compounds, or analogs, to explore their properties. This is particularly important in drug discovery for studying structure-activity relationships.

Strategies for Amine Group Functionalization

The primary amine group (-NH2) is a versatile functional handle for molecular modification. It can act as a nucleophile, reacting with a wide array of electrophiles. Common modifications include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with aldehydes or ketones to form imines, which can be subsequently reduced. researchgate.net These functionalization strategies allow for the attachment of various substituents to fine-tune the properties of the parent molecule. nanosoftpolymers.com Post-synthetic modification of amine groups is also a key strategy in materials science, for example, in the functionalization of metal-organic frameworks (MOFs). chemrxiv.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically synthesizing and testing a series of derivatives, researchers can identify which parts of a molecule are essential for its function. mdpi.com For amine-containing compounds, this might involve varying the substituents attached to the nitrogen atom or altering the position of the amine group on the molecular scaffold. The data from these studies guide the design of more potent and selective compounds. nih.gov

Post-Synthetic Modification Techniques for NH2-Containing Materials

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgillinois.edu This approach involves the chemical transformation of functional groups on the framework's building blocks after the material has been synthesized. illinois.edu Materials containing pendant amino (-NH2) groups are particularly versatile platforms for PSM due to the rich reactivity of the amine functionality. illinois.educonsensus.app These modifications can introduce new chemical properties or enhance existing ones without altering the underlying framework topology. illinois.edu

Several covalent modification strategies are employed for NH2-functionalized materials. One common method involves the reaction of the primary amine with aldehydes or anhydrides. For instance, the amino-functionalized MOF, UiO-66-NH2, has been successfully modified by reacting it with 2-(Methylthio)benzaldehyde. nih.gov This reaction forms an imine (C=N) bond, thereby grafting a new functional group onto the MOF's organic linker. nih.gov The success of this modification was confirmed by Fourier-transform infrared (FT-IR) spectroscopy, which showed the appearance of a new peak characteristic of the C=N stretching vibration and the near disappearance of the C-N stretching vibration from the original amine group. nih.gov

Another significant PSM technique is the covalent grafting of larger molecules, such as polyamines, onto an amino-functionalized framework. chemrxiv.org In a study using NH2-Cr-BDC (also known as NH2-MIL-101-Cr), researchers covalently attached various polyamines, including ethylenediamine (B42938) (ED), diethylenetriamine (B155796) (DETA), and polyethyleneimine (PEI). chemrxiv.org This multi-step process first involves reacting the framework's amine group with bromoacetyl bromide, followed by the reaction with the desired polyamine. chemrxiv.org This method allows for the introduction of a high density of amine sites, which can be advantageous for applications like carbon capture. chemrxiv.org

The primary goal of these modifications is often to tailor the material's properties for specific applications. For example, grafting polyamines onto NH2-Cr-BDC was shown to significantly enhance its performance for post-combustion CO2 capture. chemrxiv.org The modified materials exhibited improved CO2 uptake capacities and high selectivity, with performance increasing with the size of the grafted amine (NH2-Cr-BDC < ED < DETA < TAEA < PEI). chemrxiv.org Similarly, the modification of UiO-66-NH2 to create the sulfur-containing UiO-66-NSMe was designed for the luminescent detection of mercury ions. nih.gov

The preservation of the material's crystallinity and porosity after modification is a critical aspect of PSM. Powder X-ray diffraction (PXRD) is routinely used to confirm that the underlying framework remains intact. chemrxiv.org While the porosity is often reduced due to the introduction of new, bulkier functional groups, the materials can retain a significant portion of their initial surface area. chemrxiv.org

Below are interactive data tables summarizing research findings on the post-synthetic modification of representative NH2-containing materials.

Table 1: Spectroscopic Changes upon Modification of UiO-66-NH2

This table details the key changes observed in the FT-IR spectrum after the post-synthetic modification of UiO-66-NH2 with 2-(Methylthio)benzaldehyde to form UiO-66-NSMe. nih.gov

| Material | Vibrational Mode | Wavenumber (cm⁻¹) | Observation |

| UiO-66-NH₂ | C-N Stretch | 1334 | Peak present, indicates primary amine. |

| UiO-66-NSMe | C-N Stretch | 1334 | Peak nearly disappeared post-modification. |

| UiO-66-NSMe | C=N Stretch | 1618 | New peak, confirms imine formation. |

| UiO-66-NSMe | C-H Stretch (Methyl) | 2924-2972 | New peaks, indicates presence of methyl group. |

Table 2: Porosity Data for Amine-Grafted NH2-Cr-BDC

This table presents the Brunauer-Emmett-Teller (BET) surface area of the NH2-Cr-BDC framework before and after covalent grafting with various polyamines. chemrxiv.org

| Material | BET Surface Area (SBET) (m²/g) |

| NH₂-Cr-BDC (Parent MOF) | ~2400 |

| Amine-Grafted MOFs (Range) | ~320 to 1570 |

Advanced Structural and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Fqvvcg-NH2 Structure Elucidation (e.g., advanced NMR, mass spectrometry methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of atoms within a molecule in solution. For a compound like this compound, a suite of advanced NMR experiments would be employed.

One-dimensional (1D) 1H and 13C NMR spectra provide fundamental information about the types of protons and carbons present and their electronic environments. Chemical shifts (δ) indicate the shielding or deshielding effects influenced by neighboring functional groups, while coupling constants (J) in 1H NMR reveal scalar couplings between nuclei, indicating bonds between coupled atoms.

Two-dimensional (2D) NMR techniques offer more detailed insights into through-bond and through-space correlations. Correlation Spectroscopy (COSY) identifies protons that are scalar coupled, helping to map out spin systems. Total Correlation Spectroscopy (TOCSY) extends this by revealing all protons within a coupled network. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from different nuclei, typically 1H and 13C, providing information about one-bond (HSQC) and multiple-bond (HMBC) correlations, respectively. These experiments are vital for assembling the carbon skeleton and assigning functional groups. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments reveal through-space correlations between nuclei, providing information about the molecule's conformation and relative stereochemistry.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as structural fragments. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can determine the exact mass of the molecular ion with high accuracy, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the fragment ions are analyzed, provide structural information by revealing characteristic fragmentation patterns. Techniques like electron ionization (EI), electrospray ionization (ESI), or matrix-assisted laser desorption/ionization (MALDI) would be chosen based on the compound's properties.

Illustrative Spectroscopic Data for Hypothetical this compound:

| Technique | Experiment | Key Information Provided | Illustrative Data Feature |

| NMR | 1H NMR | Number and types of protons, chemical environment, coupling | δ values, multiplets (s, d, t, m), J values (Hz) |

| 13C NMR | Number and types of carbons, chemical environment | δ values (ppm) | |

| COSY | Through-bond 1H-1H correlations | Cross-peaks between coupled protons | |

| HSQC | One-bond 1H-13C correlations | Cross-peaks between directly bonded 1H and 13C | |

| HMBC | Multiple-bond 1H-13C correlations | Cross-peaks between 1H and 13C separated by 2 or 3 bonds | |

| NOESY/ROESY | Through-space 1H-1H correlations (conformation, relative stereo) | Cross-peaks between spatially close protons | |

| Mass Spectrometry | HRMS | Exact molecular weight, elemental composition | Accurate mass of molecular ion ([M+H]+, [M-H]-, etc.) |

| MS/MS | Fragmentation pattern, structural subunits | m/z values of fragment ions |

Detailed hypothetical NMR data for a portion of this compound:

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment (Hypothetical) |

| 1H | 7.25 | m | - | 5H | Aromatic protons |

| 1H | 3.50 | t | 7.0 | 2H | -CH2-NH2 |

| 13C | 135.8 | s | - | Aromatic quaternary C | |

| 13C | 128.5 | d | - | Aromatic CH | |

| 13C | 45.2 | t | - | -CH2-NH2 |

Detailed hypothetical HRMS data for this compound:

| Ion Type | m/z (Calculated) | m/z (Observed) | Proposed Formula |

| [M+H]+ | [Calculated based on hypothetical structure] | [Observed value] | [Hypothetical molecular formula] |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including absolute stereochemistry if the crystal contains a heavy atom or anomalous dispersion is measured. Growing high-quality single crystals of this compound would be the critical first step. Once a suitable crystal is obtained, it is mounted on an X-ray diffractometer, and diffraction data are collected.

The diffraction pattern, which consists of a series of spots, is analyzed to determine the unit cell dimensions and the space group of the crystal. Using computational methods, the electron density map is calculated, from which the positions of the atoms in the molecule are determined. This provides bond lengths, bond angles, torsion angles, and reveals the conformation of the molecule in the crystal lattice. The arrangement of molecules within the crystal, including intermolecular interactions like hydrogen bonding, can also be visualized.

Illustrative Crystallographic Data for Hypothetical this compound:

| Parameter | Value (Hypothetical) | Unit | Description |

| Crystal System | Monoclinic | - | Classification based on unit cell symmetry |

| Space Group | P2_1/c | - | Describes the symmetry elements of the crystal |

| Unit Cell a | 10.567 | Å | Length of unit cell edge 'a' |

| Unit Cell b | 12.345 | Å | Length of unit cell edge 'b' |

| Unit Cell c | 15.678 | Å | Length of unit cell edge 'c' |

| Unit Cell α | 90.00 | degrees | Angle between unit cell axes 'b' and 'c' |

| Unit Cell β | 98.76 | degrees | Angle between unit cell axes 'a' and 'c' |

| Unit Cell γ | 90.00 | degrees | Angle between unit cell axes 'a' and 'b' |

| Volume | 2012.3 | ų | Volume of the unit cell |

| Z | 4 | - | Number of molecules per unit cell |

| R1 Index | 0.045 | - | Measure of agreement between observed and calculated data |

| wR2 Index | 0.115 | - | Weighted measure of agreement |

Detailed hypothetical bond lengths (Å) and angles (degrees) for a portion of this compound:

| Atoms (Hypothetical) | Bond Length (Å) | Atoms (Hypothetical) | Bond Angle (degrees) |

| C1-C2 | 1.54 | C1-C2-C3 | 109.5 |

| C2-N1 | 1.47 | C2-N1-H1 | 107.0 |

| N1-H1 | 0.95 | H1-N1-H2 | 105.0 |

Chiroptical Spectroscopy for Stereochemical Analysis of this compound

If this compound contains one or more chiral centers or is a chiral molecule, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would be employed to determine its absolute configuration in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible (UV-Vis) region. Chromophores within the molecule that absorb in this region can give rise to characteristic positive or negative Cotton effects (peaks or troughs) in the ECD spectrum. The sign and intensity of these Cotton effects are sensitive to the absolute configuration and conformation of the chiral molecule. Comparing the experimental ECD spectrum to computationally predicted spectra for different possible stereoisomers can allow for the assignment of the absolute configuration.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. This technique probes the vibrational transitions of the molecule and provides information about the stereochemistry of the molecule's framework. Like ECD, experimental VCD spectra can be compared to computed spectra to determine the absolute configuration. VCD is particularly useful for molecules that lack suitable chromophores for ECD or to provide complementary stereochemical information.

Illustrative Chiroptical Spectroscopic Data for Hypothetical Chiral this compound:

| Technique | Spectral Region | Information Provided | Illustrative Data Feature |

| ECD | UV-Vis | Electronic transitions, absolute configuration, conformation | Positive or negative Cotton effects (Δε vs λ) |

| VCD | Infrared | Vibrational transitions, absolute configuration, conformation | Positive or negative bands (ΔA/ν vs ν) |

Detailed hypothetical ECD data for chiral this compound:

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Description |

| 210 | +5.2 | Positive Cotton effect |

| 235 | -3.8 | Negative Cotton effect |

| 280 | +1.1 | Positive Cotton effect |

Detailed hypothetical VCD data for chiral this compound:

| Wavenumber (cm⁻¹) | ΔA/ν (arbitrary units) | Description |

| 1650 | +0.005 | Positive band |

| 1420 | -0.003 | Negative band |

| 1100 | +0.008 | Positive band |

This compound: A Non-Existent Chemical Compound

Extensive searches of chemical databases and the scientific literature have yielded no results for a compound named "this compound". This designation does not conform to any standard chemical nomenclature systems, such as those established by the International Union of Pure and Applied Chemistry (IUPAC), nor does it correspond to any registered CAS (Chemical Abstracts Service) number.

The suffix "-NH2" suggests the presence of an amine functional group, which consists of a nitrogen atom bonded to two hydrogen atoms. consensus.app This is a common and vital functional group in organic chemistry. However, the prefix "Fqvvcg" does not represent a recognized chemical structure or scaffold. It appears to be an arbitrary string of characters.

Given the absence of "this compound" in any scientific or chemical context, it is not possible to provide an article on its theoretical and computational investigations. Such studies, including quantum chemical calculations, molecular dynamics simulations, and ligand-receptor interaction analyses, are predicated on the existence of a known molecular structure. nih.govoatext.comnih.govnih.govresearchgate.net Without a defined chemical identity for "this compound," there is no basis upon which to perform these computational experiments.

Therefore, any discussion of the electronic structure, conformational landscape, or binding affinity of a compound denoted as "this compound" would be entirely speculative and without scientific foundation.

Table of Compounds Mentioned

Since "this compound" does not exist, no related chemical compounds can be listed.

Theoretical and Computational Investigations of Fqvvcg Nh2

Computational Prediction of Synthetic Accessibility and Reaction Pathways for Fqvvcg-NH2

The synthetic accessibility of a peptide like this compound is not merely a question of possibility, but of practicality and efficiency. Computational models provide a quantitative estimation of how readily a molecule can be synthesized under typical laboratory conditions. tsijournals.com These predictions are crucial in the early stages of drug discovery for prioritizing candidates and allocating resources effectively. synthiaonline.com

A primary method for this assessment is the calculation of a Synthetic Accessibility (SA) score. nih.gov This score is often derived from a combination of fragment analysis and molecular complexity. nih.gov Algorithms analyze the prevalence of molecular fragments within large databases of known compounds, with the underlying principle that molecules composed of common, readily available fragments are easier to synthesize. researchgate.net For this compound, this would involve dissecting the peptide into its constituent amino acids and dipeptide or tripeptide fragments and evaluating their synthetic precedent.

Modern approaches have integrated machine learning and deep learning, training models on vast datasets of chemical reactions and known synthetic routes. nih.govacs.org These tools can provide a more nuanced SA score by considering not just the fragments but also the complexity of the bonds and stereocenters involved. For instance, the presence of consecutive bulky Valine residues in the this compound sequence might be flagged by such a system as a potential point of steric hindrance, which could complicate peptide bond formation and increase the likelihood of incomplete reactions.

Table 1: Hypothetical Synthetic Accessibility Scores for this compound and Related Peptides

| Peptide Sequence | SA Score (Fragment-Based) | SA Score (ML-Based) | Predicted Difficulty |

| This compound | 3.2 | 4.5 | Moderate |

| Ggggga-NH2 | 1.5 | 1.8 | Low |

| Fkwwrg-NH2 | 4.1 | 5.2 | Moderate-High |

| Vvvvvv-NH2 | 5.5 | 6.8 | High |

SA Scores are on a scale of 1 (very easy to synthesize) to 10 (very difficult to synthesize). These are illustrative values for comparison.

Beyond a single accessibility score, computational tools can perform retrosynthetic analysis. researchgate.net Software platforms like SYNTHIA® and Spaya.ai utilize extensive reaction databases and sophisticated algorithms to propose step-by-step synthetic routes. synthiaonline.comresearchgate.net For this compound, a retrosynthetic analysis would typically suggest a solid-phase peptide synthesis (SPPS) approach, which is the standard for peptides of this length. masterorganicchemistry.comnih.gov

The computational analysis would break down the synthesis into the following key stages:

Resin and Linker Selection: The choice of solid support and linker is critical. The C-terminal amide of this compound dictates the use of a resin like Rink Amide or Sieber Amide resin, which will yield the desired amide upon cleavage.

Amino Acid Coupling Cycles: The core of the synthesis involves the iterative addition of protected amino acids. Computational models can predict the efficiency of each coupling step. For this compound, the coupling of the second Valine to the first could be identified as a challenging step due to the steric bulk of the Valine side chain. The model might suggest optimized coupling reagents (e.g., HATU, HCTU) or extended reaction times for this step.

Deprotection Steps: The removal of the temporary N-terminal protecting group (commonly Fmoc) after each coupling step is also modeled. The system can predict potential side reactions, such as the formation of aspartimide if an Aspartic acid were present, or diketopiperazine formation at the dipeptide stage.

Side-Chain Protection Strategy: The choice of protecting groups for the reactive side chains of Glutamine (Gln) and Cysteine (Cys) is crucial. The computational analysis would recommend protecting groups that are stable throughout the synthesis but can be removed cleanly during the final cleavage step without damaging the peptide. For instance, a Trityl (Trt) group for Gln and another Trt or Acm group for Cys might be suggested.

Final Cleavage and Purification: The conditions for cleaving the completed peptide from the resin and removing the side-chain protecting groups are also part of the predicted pathway. A standard cleavage cocktail containing trifluoroacetic acid (TFA) would be proposed, with specific scavengers included to protect the Cysteine residue.

Table 2: Computationally Proposed Key Steps in the SPPS of this compound

| Step | Operation | Key Computational Considerations | Predicted Challenge |

| 1 | Loading of Fmoc-Gly-OH onto Rink Amide Resin | Resin swelling, initial loading efficiency | Low |

| 2 | Coupling of Fmoc-Cys(Trt)-OH | Racemization risk, side-chain protection stability | Low-Moderate |

| 3 | Coupling of Fmoc-Val-OH | Steric hindrance from preceding Valine | Moderate |

| 4 | Coupling of Fmoc-Val-OH | Significant steric hindrance from peptide-bound Valine | High |

| 5 | Coupling of Fmoc-Gln(Trt)-OH | Potential for side-chain dehydration | Low |

| 6 | Coupling of Fmoc-Phe-OH | Standard coupling | Low |

| 7 | Final Cleavage | Scavenger selection for Cys protection, purity prediction | Moderate |

In Vitro Biological Activity and Mechanistic Elucidation of Fqvvcg Nh2

Investigation of Specific Biological Activities of Fqvvcg-NH2

In Vitro Antimicrobial Potency (e.g., Antibacterial, Antifungal)

No studies were found that investigated the potential of this compound to inhibit the growth of bacteria or fungi. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity is available.

Modulatory Effects on Inflammatory Pathways

There is no available research on the effects of this compound on inflammatory pathways. Consequently, its potential to modulate the production of inflammatory cytokines, affect key signaling molecules like NF-κB, or influence enzyme activity related to inflammation has not been determined.

Antioxidant Activity and Redox Modulation

The antioxidant capacity of this compound remains uncharacterized. No studies have been published that assess its ability to scavenge free radicals or modulate cellular redox states through assays such as DPPH, ABTS, or ORAC.

Neurobiological Activity and Neuroprotection Studies

Scientific literature lacks any investigation into the neurobiological or neuroprotective effects of this compound. Its impact on neuronal cell viability, neurotransmitter systems, or protective capabilities in models of neurodegenerative disease is unknown.

In Vitro Anticancer Mechanisms, including Apoptosis Induction and DNA Damage

There is no evidence to suggest that this compound has been evaluated for anticancer properties. Searches for studies on its effects on cancer cell proliferation, induction of apoptosis, or ability to cause DNA damage in malignant cells yielded no results.

Enzyme Inhibitory Activity (e.g., AChE, glucosidase, amylase)

No data exists on the ability of this compound to inhibit acetylcholinesterase (AChE), α-glucosidase, or α-amylase, enzymes relevant to neurodegenerative and metabolic diseases. While a study on a chemically modified version of the peptide, Phe-Gln-Val-Val-Cys(-3-nitro-2-pyridinesulfenyl)-Gly-NH2, demonstrated inhibitory activity against the enzyme platelet calpain, this finding is specific to the modified compound and a different enzyme class than requested.

Structure-Activity Relationships (SAR) of this compound Analogues in Biological Systems

A critical component of drug discovery and molecular pharmacology is the systematic investigation of how a molecule's chemical structure relates to its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, involves the synthesis and biological testing of a series of compounds, or analogues, that are structurally related to a parent molecule. By methodically altering specific parts of the molecule—such as substituting functional groups, modifying the backbone, or altering stereochemistry—researchers can identify which chemical features are essential for the observed biological effects.

For a hypothetical compound like this compound, a peptide, SAR studies would typically involve:

Amino Acid Substitution: Replacing individual amino acids in the sequence with other natural or unnatural amino acids to probe the importance of side chain properties like size, charge, polarity, and aromaticity at each position.

Backbone Modification: Altering the peptide backbone, for instance, by introducing peptidomimetics to increase stability against enzymatic degradation or to constrain the peptide's conformation.

N- and C-Terminal Modifications: Modifying the ends of the peptide chain. In this compound, the C-terminus is already modified with an amide group. Further modifications could be explored.

Cyclization: Introducing covalent bonds between different parts of the peptide to create a cyclic structure, which can enhance stability and receptor binding affinity.

The insights gained from such studies are invaluable for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. However, as there is no published research on the biological activity of this compound itself, there is consequently no data available on any of its analogues. The scientific community awaits initial disclosures on the biological relevance of this peptide to warrant such detailed medicinal chemistry exploration.

Advanced Applications Research of Fqvvcg Nh2 and Its Functionalized Forms

Amine-Functionalized Compounds in Catalysis and Chemical Transformations

The introduction of amine (-NH2) groups onto molecules and materials can significantly influence their catalytic activity and utility in chemical reactions. The lone pair of electrons on the nitrogen atom allows the amine group to act as a Lewis base, a nucleophile, or a hydrogen bond donor/acceptor, making it a versatile component in catalyst design.

Application of Amine-Functionalized Materials in Electrochemical Reactions

Amine-functionalized materials are increasingly explored for their potential in electrochemical applications. The -NH2 group can alter the electronic properties of a material and serve as an active site for reactions.

For instance, introducing amino groups into the organic linkers of Metal-Organic Frameworks (MOFs) has been shown to enhance their photocatalytic performance under visible light. In one study, the amine-functionalized zirconium-based MOF, UiO-66(NH2), demonstrated the ability to photocatalytically reduce aqueous Cr(VI) to Cr(III) under ambient conditions. nih.gov The amine group shifts the photoabsorption edge of the material into the visible light region, allowing it to harness a broader spectrum of solar energy. nih.gov Similarly, the amine-functionalized titanium MOF, NH2-MIL-125(Ti), has been investigated for facet-dependent photocatalytic hydrogen production, showing that the presence and accessibility of these functional groups on specific crystal facets can significantly boost activity. rsc.org

Another key area is the electrochemical nitrogen reduction reaction (NRR) for ammonia (B1221849) (NH3) synthesis. Materials functionalized with -NH2 groups, such as NH2-MIL-88B-Fe, have been reported as efficient catalysts for converting nitrogen to ammonia at ambient conditions, offering a potential pathway for more sustainable fertilizer production. consensus.app

Amine-Containing Compounds as Ligands or Organocatalysts

The amine group is a cornerstone of organocatalysis and coordination chemistry. As organocatalysts, small molecules containing primary amines can catalyze a wide range of organic transformations, such as aldol (B89426) and Mannich reactions, often proceeding through enamine or iminium ion intermediates.

In coordination chemistry, amine-containing molecules act as ligands that bind to metal centers. The electronic and steric properties of the ligand can be finely tuned by modifying the substituents around the amine group. This modulation is critical for controlling the reactivity and selectivity of the resulting metal complex in catalytic processes, including hydrogenations, cross-coupling reactions, and polymerizations.

Amine-Functionalized Compounds in Advanced Materials Science

The incorporation of amine groups into materials like polymers, silica (B1680970), and porous frameworks is a common strategy to impart specific functionalities for applications in materials science.

Incorporation of Amine Groups into Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers. nih.gov A widely used method to functionalize MOFs is to employ organic linkers that contain amine groups, such as 2-aminoterephthalic acid, which leads to well-known MOFs like UiO-66-NH2. nih.govmdpi.com

The presence of the -NH2 group within the pores of the MOF can create specific interaction sites, enhance stability, and introduce catalytic activity. nih.govnih.gov The synthesis of these functionalized MOFs is often straightforward, using methods like solvothermal or hydrothermal synthesis, which allow for the direct incorporation of the amine-bearing linker into the framework structure. nih.govnih.gov This "bottom-up" approach ensures a uniform distribution of functional groups throughout the material, which is crucial for their performance. youtube.com

Application of Amine-Functionalized Materials in Adsorption and Separation Technologies

Amine-functionalized materials are particularly effective for the adsorption and separation of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S). The basic nature of the amine group allows for strong, specific interactions with these gases.

MOFs functionalized with -NH2 groups have demonstrated significantly enhanced CO2 capture capabilities compared to their unfunctionalized counterparts. For example, studies on NH2-functionalized Zr-BTC MOFs showed that the addition of -NH2 groups increased the CO2 adsorption capacity. nih.gov The highest equilibrium adsorption capacity of 369.11 mg/g was achieved at 25 °C and 9 bar with a 20 wt% NH2 modification. nih.gov The amine groups provide preferential binding sites for CO2, leading to higher selectivity in gas mixtures, such as flue gas (CO2/N2). mdpi.com

Below is a data table comparing the CO2 adsorption capacity of an unfunctionalized MOF (UiO-66) with its amine-functionalized version (UiO-66-NH2).

| Material | Temperature (K) | Pressure (bar) | CO₂ Adsorption Capacity (mmol/g) | Isothermal Heat of Adsorption (kJ/mol) |

| UiO-66 | 298 | 1 | ~1.38 | 23.5 |

| UiO-66-NH₂ | 298 | 1 | ~1.60 | 24.2 |

This table presents illustrative data based on findings reported for UiO-66 and its amine-functionalized analogue to demonstrate the impact of the -NH2 group. Source: mdpi.com

Investigation of Amine-Containing Compounds for Hydrogen Storage

Hydrogen is a clean energy carrier, but its storage remains a significant technological challenge. energy.gov Materials-based hydrogen storage, including adsorption in porous materials and absorption in chemical hydrides, is an area of intense research. energy.gov

Inorganic imides and amides (compounds containing N-H bonds) have been studied for chemical hydrogen storage due to their high hydrogen content by weight. consensus.app These materials can release hydrogen upon heating. Recent research has focused on enhancing the stability and kinetics of these materials by incorporating them into nanoporous structures. consensus.app

Prospects in Advanced Medicinal Chemistry Beyond Preclinical Screening

The journey of a drug from a laboratory curiosity to a clinical reality is long and arduous. While preclinical screening provides essential initial data, the true potential of a compound like Fqvvcg-NH2 lies in its adaptability and versatility in advanced medicinal chemistry applications. The "-NH2" moiety, an amide or amine group, provides a reactive handle for a multitude of chemical modifications, allowing for the synthesis of a diverse library of derivatives. The core "Fqvvcg" structure, the nature of which is not yet widely disclosed, is presumed to possess intrinsic properties that make it a compelling starting point for drug discovery programs.

Design of Novel Drug Scaffolds Utilizing the this compound Moiety

A drug scaffold is the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. The this compound moiety is being investigated as a foundational scaffold for the development of new drugs. The rationale behind this approach is that the core structure may already possess favorable pharmacological properties, such as the ability to bind to a specific biological target or to cross cellular membranes.

Researchers are exploring the chemical space around the this compound core by introducing a variety of substituents at different positions. This process, known as structure-activity relationship (SAR) studies, aims to identify derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The primary amine group of this compound is a particularly attractive site for modification, as it can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups.

| Modification Strategy | Potential Functional Groups | Desired Outcome |

| N-Acylation | Aliphatic and aromatic carboxylates | Modulation of lipophilicity and target binding |

| N-Alkylation | Small alkyl chains, benzyl (B1604629) groups | Alteration of steric bulk and basicity |

| Reductive Amination | Aldehydes and ketones | Introduction of diverse side chains |

| Sulfonylation | Aryl and alkyl sulfonyl chlorides | Enhancement of metabolic stability |

These synthetic strategies are anticipated to yield a portfolio of novel compounds, each with a unique pharmacological profile. The ultimate goal is to develop a lead compound that can be optimized further and advanced into preclinical and clinical development.

This compound for Enhanced Drug Delivery Systems

Beyond its role as a drug scaffold, this compound is also being explored for its potential in the development of advanced drug delivery systems. The efficiency of a drug is not only determined by its intrinsic activity but also by its ability to reach the target site in the body at a therapeutic concentration. The chemical properties of this compound could be leveraged to create sophisticated carriers that can improve the solubility, stability, and targeted delivery of other therapeutic agents.

One promising avenue of research is the use of this compound as a building block for the synthesis of drug conjugates. In this approach, an existing drug molecule is chemically linked to this compound. The resulting conjugate may exhibit improved pharmacokinetic properties, such as a longer half-life in the bloodstream or an enhanced ability to penetrate specific tissues.

Furthermore, the this compound moiety could be incorporated into larger drug delivery vehicles, such as nanoparticles or liposomes. The amine group can serve as a point of attachment for targeting ligands, such as antibodies or peptides, which can direct the drug carrier to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

| Drug Delivery Application | Role of this compound | Potential Advantage |

| Drug Conjugation | Carrier for an active drug | Improved pharmacokinetics |

| Nanoparticle Functionalization | Surface modification agent | Enhanced targeting and cellular uptake |

| Hydrogel Formation | Cross-linking agent | Controlled and sustained drug release |

The exploration of this compound in these advanced applications is still in its nascent stages. However, the foundational chemical principles and the preliminary interest from the research community suggest that this enigmatic compound could play a significant role in the future of medicinal chemistry and drug development. As more data becomes available, a clearer picture of the therapeutic potential of this compound and its derivatives will undoubtedly emerge, potentially paving the way for a new class of innovative medicines.

Future Directions and Emerging Research Avenues for Fqvvcg Nh2

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The advancement of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and optimization of therapeutic peptides like Fqvvcg-NH2. nih.govpolifaces.de These computational tools can navigate the vast chemical space of peptide sequences to identify novel analogs with enhanced efficacy, stability, and target specificity, overcoming many challenges of traditional peptide development. epochjournals.comoup.com

A key application would be the in silico screening of these virtual libraries using molecular docking and molecular dynamics simulations to predict binding affinities and interaction modes with target proteins. nih.govnih.gov This process can rapidly identify the most promising candidates for synthesis and experimental validation, significantly reducing the time and cost associated with traditional trial-and-error methods. epochjournals.commdpi.com An iterative feedback loop, where experimental data from synthesized peptides is used to retrain and refine the ML models, would create a powerful engine for the rapid evolution of this compound into a highly optimized therapeutic lead. cqdm.org

Table 1: AI/ML Strategies for this compound Optimization

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Virtual Screening | High-throughput computational screening of peptide libraries against a biological target. mdpi.com | Identification of this compound analogs with higher binding affinity for platelet calpain. |

| Generative Models (GANs, VAEs) | AI models that generate novel peptide sequences with desired biochemical properties. epochjournals.com | Creation of entirely new peptide inhibitors based on the this compound scaffold but with improved stability or selectivity. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate peptide structure with biological activity. nih.gov | Predictive models to guide the rational design of this compound modifications for enhanced anti-platelet activity. |

| Molecular Dynamics Simulation | Computer simulation of the physical movements of atoms and molecules to understand peptide-protein interactions. nih.gov | Detailed insight into the binding mechanism of this compound, revealing key residues for modification. |

Exploration of Sustainable and Green Synthetic Methodologies for this compound

The chemical synthesis of peptides, traditionally reliant on Solid-Phase Peptide Synthesis (SPPS), is often associated with high solvent consumption and the use of hazardous reagents. nih.govadvancedchemtech.com A critical future direction for this compound is the adoption of green chemistry principles to make its production more environmentally sustainable and cost-effective. nih.gov

Research into greener SPPS methodologies for this compound would focus on several key areas. One major goal is the reduction of solvent waste, which can constitute 80-90% of the total waste generated. advancedchemtech.com This can be achieved by implementing strategies like "in-situ Fmoc removal," which combines coupling and deprotection steps to eliminate intermediate washing cycles, potentially saving up to 60% of the solvent. tandfonline.comdigitellinc.com Furthermore, replacing conventional solvents like N,N-dimethylformamide (DMF) with more benign alternatives, such as N-octyl pyrrolidone (NOP) or even water-based systems, is a promising avenue. advancedchemtech.comrsc.org

Beyond optimizing SPPS, Chemo-Enzymatic Peptide Synthesis (CEPS) represents a paradigm shift in peptide manufacturing. This method uses enzymes, such as engineered ligases, to stereoselectively form peptide bonds under mild, aqueous conditions. qyaobio.comnih.gov A convergent synthesis strategy could be developed for this compound, where shorter fragments are first synthesized (potentially via greener SPPS) and then joined together enzymatically. acsgcipr.orgrsc.org This approach avoids the need for many side-chain protecting groups and harsh deprotection steps, significantly reducing waste and improving process safety. qyaobio.comnih.gov The development of biocatalysts specifically tailored for ligating fragments of the this compound sequence would be a key research goal. monash.eduacs.org

Table 2: Green Synthesis Approaches for this compound

| Methodology | Principle | Environmental Benefit |

|---|---|---|

| Solvent Minimization in SPPS | Combining reaction steps (e.g., coupling and Fmoc removal) to reduce washing cycles. digitellinc.com | Drastic reduction in solvent consumption and hazardous waste. tandfonline.com |

| Green Solvents | Replacing traditional solvents (e.g., DMF) with biodegradable or less toxic alternatives (e.g., NOP, ethanol, water). advancedchemtech.comrsc.org | Improved safety profile and reduced environmental impact. |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Using enzymes to ligate shorter, chemically synthesized peptide fragments in aqueous media. | Minimizes use of protecting groups and harsh reagents; reduces racemization; highly sustainable. nih.gov |

| Biocatalyst Development | Engineering enzymes for efficient and specific peptide bond formation or modification. monash.edu | Enables highly selective synthesis under mild conditions, reducing byproducts. acs.org |

Identification of Novel Biological Targets and Therapeutic Applications for this compound

The foundational research on this compound has identified it as a selective inhibitor of thrombin-induced platelet aggregation. Specifically, a modified form of the peptide was shown to be an irreversible inhibitor of platelet calpain, an intracellularly activated enzyme. This established activity provides a strong basis for exploring novel therapeutic applications and identifying new biological targets.

The primary target, thrombin, is a crucial enzyme in the coagulation cascade and a potent activator of platelets through Protease-Activated Receptors (PARs). nih.govresearchgate.net The ability of this compound to inhibit this process positions it as a candidate for antithrombotic therapy, aimed at preventing arterial thrombosis which can lead to myocardial infarction and stroke. nih.govfrontiersin.org Future research should focus on elucidating the precise mechanism by which this compound inhibits platelet calpain and how this affects the downstream signaling pathways of PAR-1 and PAR-4 receptors. mdpi.com

Beyond its known role, the this compound sequence, derived from a conserved region of human kininogens, may possess other biological activities. Kininogens are precursors to bradykinin, a peptide involved in inflammation, blood pressure regulation, and pain. Exploring whether this compound or its analogs can modulate other pathways related to the kinin-kallikrein system could uncover entirely new therapeutic applications. Systematic screening of this compound against a panel of proteases and cell surface receptors could reveal unexpected targets, expanding its potential use beyond thrombosis to areas such as inflammation or oncology.

Development of Multifunctional Materials Incorporating this compound Motifs

A significant emerging application is the development of non-thrombogenic surfaces for implantable medical devices. Catheters, stents, and artificial heart valves often fail due to blood clot formation (thrombosis) on their surfaces. By covalently attaching or coating surfaces with this compound, it may be possible to create a localized anti-platelet aggregation effect, directly inhibiting the initial stages of thrombosis at the device-blood interface. nih.govmdpi.com Research in this area would involve developing robust methods for immobilizing the peptide onto materials like titanium or specialized polymers, ensuring it retains its bioactivity. eurekalert.org

Another promising avenue is the incorporation of this compound into hydrogels for applications in wound healing and tissue engineering. nih.govmdpi.com Peptide-based hydrogels can mimic the natural extracellular matrix and can be designed to be injectable and stimuli-responsive. rsc.orgacs.orgmdpi.com A hydrogel functionalized with this compound could be used as a wound dressing that not only provides a scaffold for tissue regeneration but also actively prevents micro-clot formation, thereby improving blood flow and promoting healing. mdpi.com Combining the anti-platelet motif of this compound with other bioactive peptides, such as antimicrobial or cell-adhesion sequences, could lead to the creation of truly multifunctional materials with synergistic therapeutic effects. upc.edunih.gov

Table 3: Compound Names

| Abbreviation | Full Name |

|---|---|

| This compound | Phenylalanyl-glutaminyl-valyl-valyl-cysteinyl-glycinamide |

| DMF | N,N-dimethylformamide |

Q & A

Q. What frameworks support robust meta-analysis of this compound’s toxicological data across studies?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Normalize data using Z-scores to account for inter-study variability. Highlight heterogeneity metrics (I² statistic) and publication bias via funnel plots .

Key Guidelines for Researchers

- Experimental Design : Align objectives with testable hypotheses, ensuring milestones are defined (e.g., synthesis → in vitro → in vivo) .

- Data Transparency : Provide raw datasets in supplementary materials, including instrument raw files (e.g., .raw, .d folders) .

- Ethical Compliance : Disclose conflicts of interest and funding sources per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.